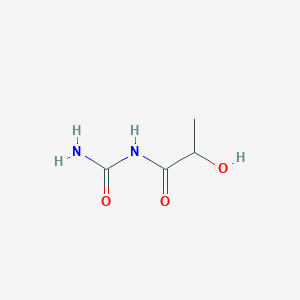
N-carbamoyl-2-hydroxypropanamide
Overview
Description
N-carbamoyl-2-hydroxypropanamide is an organic compound with the molecular formula C4H8N2O3. It is also known as (2-hydroxypropanoyl)urea. This compound is characterized by the presence of a carbamoyl group (–CONH2) and a hydroxy group (–OH) attached to a propanamide backbone. It is a derivative of urea and lactic acid, making it a compound of interest in various chemical and biological studies.
Mechanism of Action
Target of Action
Urea and its derivatives are known to interact with various enzymes and proteins in the body .
Mode of Action
Urea and its derivatives are known to interact with their targets, causing changes in their structure and function .
Biochemical Pathways
(2-hydroxypropanoyl)urea likely affects several biochemical pathways. Urea and its derivatives are known to be involved in nitrogen metabolism, arginine and methionine metabolism, and the urea cycle .
Pharmacokinetics
Hydroxyurea is absorbed orally, distributed throughout the body, metabolized, and eliminated through both renal and nonrenal mechanisms .
Result of Action
Urea and its derivatives are known to have various effects on cells, including modulation of enzyme activity, protein folding, and cellular growth .
Action Environment
Environmental factors such as pH, temperature, and salt concentration can influence the action, efficacy, and stability of (2-hydroxypropanoyl)urea . For example, the activity of urease, an enzyme that catalyzes the hydrolysis of urea, is influenced by the presence of certain metal ions .
Biochemical Analysis
Biochemical Properties
N-carbamoyl-2-hydroxypropanamide plays a significant role in biochemical reactions, particularly in the hydrolysis of N-carbamoyl groups. It interacts with enzymes such as N-carbamoyl-D-amino acid amidohydrolase (DCase), which facilitates the hydrolysis of the N-carbamoyl group in the production of N-carbamoyl-D-amino acids . This interaction is crucial for the synthesis of optically active D-amino acids, which are intermediates in the production of antibiotics, insecticides, and peptide hormones .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in the hydrolysis of N-carbamoyl groups, thereby impacting cellular metabolism . Additionally, the compound’s interaction with proteins and other biomolecules can lead to changes in cell function and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with enzymes and other biomolecules. It acts as a substrate for N-carbamoyl-D-amino acid amidohydrolase, facilitating the hydrolysis of N-carbamoyl groups . This reaction is essential for the production of N-carbamoyl-D-amino acids, which are intermediates in various biochemical pathways . The compound’s ability to interact with enzymes and proteins also contributes to its effects on gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the enzymatic activity and stability of N-carbamoyl-D-amino acid amidohydrolase can be enhanced through directed mutagenesis, leading to increased production of N-carbamoyl-D-amino acids . These findings suggest that the temporal effects of this compound are closely related to its interactions with enzymes and other biomolecules.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound can lead to increased production of N-carbamoyl-D-amino acids, while excessive doses may result in toxic or adverse effects . It is important to determine the optimal dosage to achieve the desired biochemical effects without causing harm to the organism.
Metabolic Pathways
This compound is involved in metabolic pathways that include the hydrolysis of N-carbamoyl groups. The compound interacts with enzymes such as N-carbamoyl-D-amino acid amidohydrolase, which catalyzes the hydrolysis of N-carbamoyl groups to produce N-carbamoyl-D-amino acids . These metabolic pathways are essential for the synthesis of optically active D-amino acids, which are intermediates in the production of antibiotics, insecticides, and peptide hormones .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments can affect its biochemical activity and function . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical applications.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
N-carbamoyl-2-hydroxypropanamide can be synthesized through the reaction of lactic acid with urea. The reaction typically involves heating lactic acid and urea together under controlled conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
Lactic Acid+Urea→this compound+Water
The reaction conditions often include temperatures ranging from 100°C to 150°C and may require the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yield. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-carbamoyl-2-hydroxypropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The hydroxy group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-carbamoyl-2-oxopropanamide.
Reduction: Formation of N-carbamoyl-2-aminopropanamide.
Substitution: Formation of N-carbamoyl-2-alkoxypropanamide or N-carbamoyl-2-acyloxypropanamide.
Scientific Research Applications
N-carbamoyl-2-hydroxypropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving carbamoyl groups.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
N-carbamoyl-2-oxopropanamide: Similar structure but with a carbonyl group instead of a hydroxy group.
N-carbamoyl-2-aminopropanamide: Similar structure but with an amino group instead of a hydroxy group.
N-carbamoyl-2-alkoxypropanamide: Similar structure but with an alkoxy group instead of a hydroxy group.
Uniqueness
N-carbamoyl-2-hydroxypropanamide is unique due to the presence of both a carbamoyl group and a hydroxy group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and biochemical studies.
Properties
IUPAC Name |
N-carbamoyl-2-hydroxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c1-2(7)3(8)6-4(5)9/h2,7H,1H3,(H3,5,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJIHRLRPLVRAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634373 | |
| Record name | N-Carbamoyl-2-hydroxypropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89166-57-4 | |
| Record name | N-Carbamoyl-2-hydroxypropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


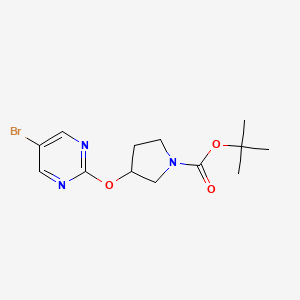
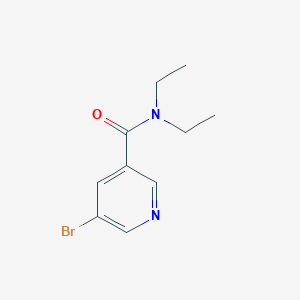

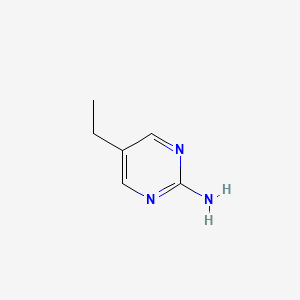
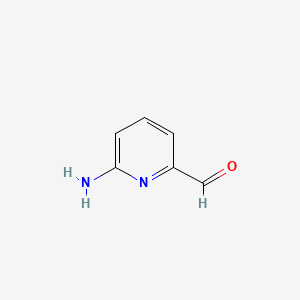
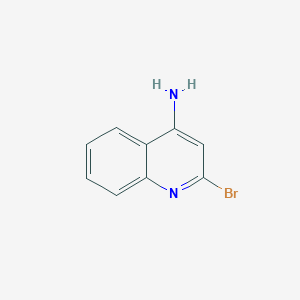

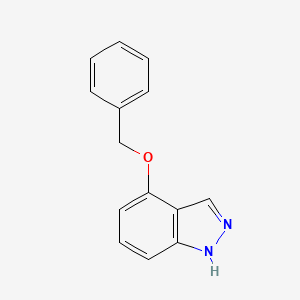
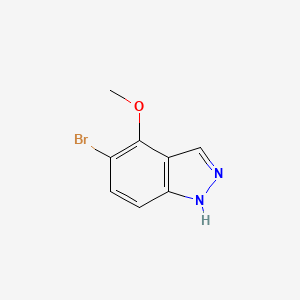
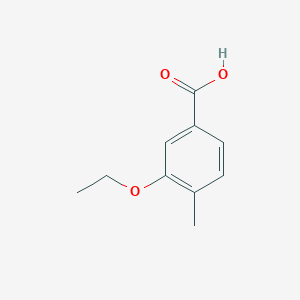
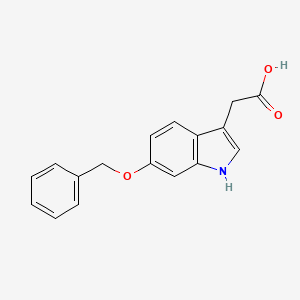
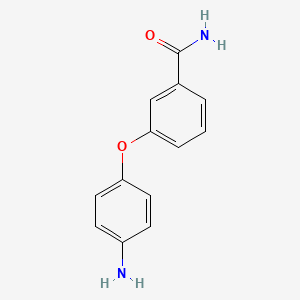
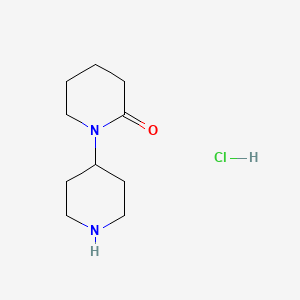
![[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid](/img/structure/B1290462.png)
